![molecular formula C22H27Cl4N3O2 B1666028 Amustaline Dihydrochloride CAS No. 210584-54-6](/img/structure/B1666028.png)
Amustaline Dihydrochloride
准备方法
合成路线和反应条件
氨斯他林二盐酸盐由三个主要部分组成:吖啶锚 (一种非共价靶向核酸的嵌入剂)、效应剂 (一个与亲核试剂反应的双烷基化基团) 和连接体 (一个包含不稳定酯键的小型柔性碳链,该酯键在中性 pH 下水解生成非反应性分解产物) .
工业生产方法
氨斯他林二盐酸盐的工业生产涉及三个组分的合成,然后在受控条件下将它们组合在一起。首先合成吖啶锚,然后合成双烷基化基团和连接体。 然后将这些组分组合到一个加工溶液中,该溶液包含溶解在注射用盐水中的谷胱甘肽钠盐和氨斯他林二盐酸盐 .
化学反应分析
反应类型
氨斯他林二盐酸盐会发生多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化。
还原: 它也可以发生还原反应。
常用试剂和条件
这些反应中常用的试剂包括谷胱甘肽 (GSH) 和各种亲核试剂。 反应通常在中性 pH 条件下进行,这有利于连接体中不稳定酯键的水解 .
形成的主要产物
科学研究应用
Pathogen Reduction Technology
Amustaline dihydrochloride is primarily employed in pathogen reduction technology for red blood cells (RBCs). This technology aims to minimize the risk of transfusion-transmitted infections by inactivating a broad spectrum of pathogens, including bacteria, viruses, and parasites. The INTERCEPT Blood System utilizes amustaline in conjunction with glutathione (GSH) to enhance safety during blood transfusions .
Clinical Trials and Efficacy
Numerous clinical trials have been conducted to evaluate the safety and efficacy of amustaline-treated RBCs. Key findings include:
- Phase 3 Trials : Two significant trials demonstrated non-inferiority in outcomes such as myocardial infarction and renal failure when comparing amustaline-treated RBCs to standard controls. These trials involved patients undergoing cardiac surgery and those requiring chronic transfusions due to thalassemia or sickle cell anemia .
- Immunogenicity Assessment : Modifications to the treatment process have reduced the immunogenicity associated with amustaline binding to RBC surfaces, leading to lower incidence rates of treatment-emergent antibodies .
Trial Phase | Condition | Outcome |
---|---|---|
Phase 1 | Cardiac Surgery | Non-inferior outcomes compared to control |
Phase 3 | Thalassemia/Sickle Cell Anemia | Comparable hemoglobin levels; no significant antibodies detected |
Safety Assessments
Preclinical safety assessments have indicated that amustaline-treated RBC concentrates do not pose measurable genotoxic risks. Studies involving various assays (e.g., Ames test, chromosomal aberration assays) have returned negative results for mutagenicity and clastogenicity at clinically relevant doses .
In Vivo Studies
In vivo studies using murine models have also shown no significant adverse effects associated with amustaline at specified dosages. The maximum dose tested did not result in mortality or clinical signs of toxicity, reinforcing the compound's safety profile for use in human transfusions .
Test Type | Findings |
---|---|
Mutagenicity (Ames Assay) | Negative at all tested doses |
Chromosomal Aberration | Negative |
In Vivo Micronucleus Assay | Negative |
Broader Applications
Beyond transfusion medicine, research is exploring the potential applications of this compound in other areas:
- Cellular Research : Its ability to intercalate with nucleic acids makes it a candidate for studies involving gene expression and cellular responses to DNA damage.
- Therapeutic Development : Investigations are underway into its use as a therapeutic agent against specific pathogens or conditions related to nucleic acid interactions.
作用机制
氨斯他林二盐酸盐通过与 DNA 和 RNA 结合、嵌入和交联而发挥其作用。由于其两亲性,该化合物迅速穿过细胞膜,并嵌入病原体和白细胞的核酸的螺旋区域。 这种交联会使 RBC 成分中的感染性病原体和白细胞失活 .
相似化合物的比较
类似化合物
阿莫托沙仑: 另一种用于灭活血液成分中病原体的化合物。
补骨脂素: 一组用于类似目的的化合物。
独特性
氨斯他林二盐酸盐因其特异的吖啶锚、双烷基化基团和柔性连接体的组合而独一无二。 这种组合使其能够有效地靶向和灭活广泛的病原体,同时保持 RBC 的质量 .
生物活性
Amustaline dihydrochloride, also known as S-303, is a quinacrine mustard compound that exhibits significant biological activity, particularly in the context of pathogen reduction technology and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.
Amustaline functions primarily by intercalating and forming covalent adducts with nucleic acids, which inhibits replication, transcription, and translation processes in pathogens. This mechanism is crucial for its application in pathogen reduction systems (PRTs), particularly in transfusion medicine.
- Intercalation : Amustaline binds to DNA and RNA, disrupting their structure.
- Covalent Bond Formation : It forms stable adducts that prevent normal cellular processes in pathogens.
- Hydrolysis : In physiological conditions, amustaline hydrolyzes to form S-300, a negatively charged product that further contributes to its efficacy in pathogen inactivation .
Inactivation of Plasmodium falciparum
A study demonstrated that amustaline combined with glutathione (GSH) effectively inactivated Plasmodium falciparum, the causative agent of malaria. The treatment resulted in no infectious parasites detectable after 4 weeks of culture, indicating robust efficacy against high parasite loads regardless of their developmental stage .
Pathogen Reduction Technology (PRT)
Amustaline is utilized in PRTs for red blood cell concentrates to mitigate transfusion-transmitted infections. Clinical trials involving amustaline-GSH treated RBCs have shown:
- Safety Profile : No significant genotoxic hazards were associated with transfusions of treated RBCs. Clinical trials indicated comparable safety and efficacy to conventional RBCs .
- Clinical Trials : In various trials, including those for cardiac surgery patients and patients with thalassemia, the treatment demonstrated non-inferiority regarding adverse events and clinical outcomes compared to controls .
Clinical Trial Results
A total of 11 clinical trials have been conducted using amustaline-GSH PRTs. Key findings include:
Safety Assessments
In vitro assessments showed no mutagenicity or clastogenic effects at clinically relevant doses:
Test | Test System | Max Dose Tested | Findings |
---|---|---|---|
Mutagenicity | Ames assay +/− S9 | 0.2 mM | Negative at all doses tested . |
Chromosome Aberration | Human Peripheral Blood Lymphocytes | 0.1 mL/mL | Negative |
Summary of Findings
The biological activity of this compound is characterized by its potent ability to intercalate with nucleic acids and form covalent bonds that disrupt pathogen functions. Its application in pathogen reduction technologies has been validated through extensive clinical trials demonstrating safety and efficacy comparable to standard practices. The compound's role in transfusion medicine highlights its potential as a critical tool for enhancing blood safety.
属性
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLKSYHLNAIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175285 | |
Record name | Amustaline Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210584-54-6 | |
Record name | Amustaline Dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amustaline Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMUSTALINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。